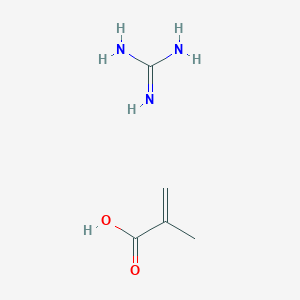
Guanidine;2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine;2-methylprop-2-enoic acid is a compound that combines the guanidine functional group with 2-methylprop-2-enoic acid Guanidine is a strong organic base, while 2-methylprop-2-enoic acid is a carboxylic acid with a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanylation .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of transition metal catalysis. This method includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods provide efficient and scalable routes for the production of guanidine derivatives.
化学反応の分析
Types of Reactions
Guanidine;2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Guanidine derivatives can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields guanidinium salts, while reduction reactions produce amines .
科学的研究の応用
Guanidine;2-methylprop-2-enoic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of guanidine;2-methylprop-2-enoic acid involves its strong basicity and ability to form hydrogen bonds. Guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through interactions with molecular targets such as aldehyde dehydrogenase and ribonuclease .
類似化合物との比較
Similar Compounds
Urea: Similar in structure to guanidine but with different chemical properties and applications.
Biguanide: Contains two guanidine groups and is used in pharmaceuticals and as an antimicrobial agent.
Uniqueness
Guanidine;2-methylprop-2-enoic acid is unique due to its combination of a strong organic base (guanidine) with a carboxylic acid containing a double bond (2-methylprop-2-enoic acid).
特性
CAS番号 |
735279-32-0 |
|---|---|
分子式 |
C5H11N3O2 |
分子量 |
145.16 g/mol |
IUPAC名 |
guanidine;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.CH5N3/c1-3(2)4(5)6;2-1(3)4/h1H2,2H3,(H,5,6);(H5,2,3,4) |
InChIキー |
HEZMHRWTWGIRBU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O.C(=N)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















